molecular formula C14H12N4O2 B14689508 Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone CAS No. 28058-23-3

Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone

Cat. No.: B14689508
CAS No.: 28058-23-3
M. Wt: 268.27 g/mol
InChI Key: OVCXYRIKVQDISR-VKZSLHGGSA-N
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Preparation Methods

The synthesis of hydrazones, including Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone, typically involves the reaction of appropriate aldehydes or ketones with hydrazides . Common synthetic routes include:

Chemical Reactions Analysis

Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Cinnamaldehyde, (5-nitro-2-pyridyl)hydrazone involves its interaction with various molecular targets and pathways. For instance, it can inhibit the NF-κB pathway, modulate pro-inflammatory mediators, disrupt bacterial cells, and induce apoptosis in cancer cells . These actions contribute to its therapeutic effects in treating inflammatory conditions, bacterial infections, and cancer.

Properties

CAS No.

28058-23-3

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

5-nitro-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]pyridin-2-amine

InChI

InChI=1S/C14H12N4O2/c19-18(20)13-8-9-14(15-11-13)17-16-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,15,17)/b7-4-,16-10+

InChI Key

OVCXYRIKVQDISR-VKZSLHGGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C=N\NC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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